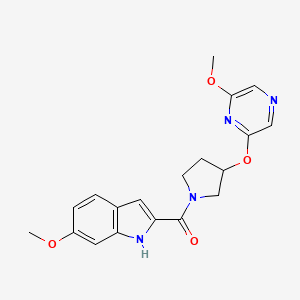
(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, a complex organic compound, belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The specific structure of this compound incorporates methoxy and pyrazinyl functional groups, which enhance its biological activity and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O4, and it features an indole ring system with a methoxy group at position 6 and a pyrrolidine moiety linked via a methanone bond to a pyrazinyl ether.
Key Physical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 368.4 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard conditions |
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. This interaction modulates their activity, leading to various biological effects. The compound may bind to active sites on proteins or nucleic acids, influencing cellular functions and signaling pathways.
Anticancer Activity
Research indicates that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole compounds preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor fibroblasts. This suggests potential applications in cancer therapy.
Case Study:
In vitro studies on similar indole derivatives revealed:
- Compounds 3c, 3f, 3g: Significant antiproliferative activities against A549 lung cancer cells.
- Minimum Inhibitory Concentration (MIC): Some derivatives showed MIC values as low as 0.98 µg/mL against resistant strains like MRSA, indicating strong antibacterial properties alongside anticancer effects .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against both bacterial and fungal strains. The presence of methoxy groups and the overall structure suggest potential efficacy in treating infections.
Key Findings:
- Antibacterial Activity: Compounds related to this structure showed MIC values ranging from 1 µg/mL against MRSA to moderate activity against Candida albicans.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <1 |
| Candida albicans | 7.80 |
| Escherichia coli | Inactive |
Other Biological Activities
Indole derivatives are also known for their anti-inflammatory and antioxidant properties. The interactions with various biological targets suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions.
特性
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-13-4-3-12-7-16(21-15(12)8-13)19(24)23-6-5-14(11-23)27-18-10-20-9-17(22-18)26-2/h3-4,7-10,14,21H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWROTTSXKFFBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC(=CN=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














